



# **Application of α-Retinoic Acid in Human Intestinal Organoid Culture**

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Compound of Interest		
Compound Name:	alpha-Retinoic acid	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Human intestinal organoids (HIOs) have emerged as a powerful in vitro model system for studying intestinal development, disease modeling, and drug discovery. These three-dimensional structures, derived from pluripotent stem cells or adult intestinal stem cells, recapitulate the cellular organization and function of the native intestinal epithelium.  $\alpha$ -Retinoic acid ( $\alpha$ -RA), the biologically active metabolite of vitamin A, plays a crucial role in regulating intestinal development and homeostasis. Its application in HIO culture has been shown to significantly enhance organoid formation, promote proper patterning, and influence cellular differentiation, making it an indispensable tool for refining intestinal organoid systems.

All-trans-retinoic acid (ATRA), a form of  $\alpha$ -RA, has been demonstrated to improve the in vitro growth and patterning of HIOs derived from human pluripotent stem cells.[1][2][3][4][5] Treatment with ATRA increases organoid forming efficiency, enhances epithelial growth, and enriches for intestinal subepithelial myofibroblasts (ISEMFs) while reducing neuronal contamination.[1][2][3][4][5] Furthermore, retinoic acid signaling is integral to driving differentiation toward the absorptive lineage in the intestine.[6][7]

This document provides detailed application notes and protocols for the use of  $\alpha$ -Retinoic acid in human intestinal organoid culture, summarizing key quantitative data and outlining experimental methodologies.



# **Data Presentation**

Table 1: Effects of α-Retinoic Acid on Human Intestinal

Organoid Formation and Composition

Parameter	Control (HIOs)	+ α-Retinoic Acid (HIOs + RA)	Reference	
Organoid-Forming Efficiency (%)	Lower	Significantly Higher	[1][2][3][4][8]	
Percentage of Epithelial Cells	Lower	Significantly Increased	[4][5]	
Neuronal Contamination	Present	Reduced	[1][2][3][4]	
GATA4 Expression (Proximal Intestinal Marker)	Absent	Present	[5]	
Intestinal Subepithelial Myofibroblasts (ISEMFs)	Lower	Enriched	[1][2][3][4][5]	

Table 2: Effect of  $\alpha$ -Retinoic Acid Concentration on Piglet Intestinal Organoid Budding

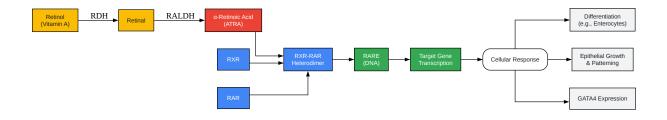


Treatmen t	Concentr ation (µM)	Budding Rate - Day 3 (%)	Budding Rate - Day 5 (%)	Average Budding Number - Day 3	Average Budding Number - Day 5	Referenc e
Control	0	~40	~60	~1.5	~2.5	[9]
Retinoic Acid	5	~55	~75	~2.0	~3.5	[9]
Retinoic Acid	10	~60	~80	~2.5	~4.0	[9]
Retinoic Acid	15	~50	~70	~2.0	~3.0	[9]

Note: Data is approximated from graphical representations in the cited literature and pertains to piglet organoids, which can provide insights for human organoid studies.

# **Signaling Pathways**

α-Retinoic acid exerts its effects by binding to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the DNA, regulating the transcription of target genes. In the context of intestinal organoids, this signaling pathway influences key developmental and differentiation processes.



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Caption: Retinoic acid signaling pathway in intestinal cells.

# **Experimental Protocols**

# Protocol 1: Differentiation of Human Pluripotent Stem Cells (hPSCs) into Human Intestinal Organoids (HIOs) with $\alpha$ -Retinoic Acid

This protocol is adapted from methodologies aimed at generating hindgut spheroids and subsequently HIOs.[10]

### Materials:

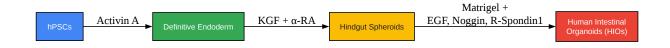
- hPSCs
- Definitive endoderm induction medium
- Hindgut differentiation medium:
  - Advanced DMEM/F12
  - B27 supplement
  - GlutaMAX
  - Keratinocyte Growth Factor (KGF)
  - α-Retinoic acid (ATRA)
- Matrigel
- HIO culture medium:
  - Advanced DMEM/F12
  - B27 supplement
  - GlutaMAX



- Epidermal Growth Factor (EGF)
- Noggin
- R-Spondin1

### Procedure:

- Definitive Endoderm Induction: Differentiate hPSCs into definitive endoderm using an established protocol (e.g., treatment with Activin A).
- Hindgut Spheroid Formation: a. On day 4 of differentiation, switch to hindgut differentiation medium containing KGF and α-Retinoic acid. b. Culture for an additional 4 days, during which floating spheroids will form.
- Matrigel Embedding and HIO Culture: a. Collect the hindgut spheroids and embed them in Matrigel droplets. b. After polymerization, add HIO culture medium. c. Culture the organoids for at least 28 days, changing the medium every 2-3 days. Organoids will develop budding structures and a complex epithelium.



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Caption: Workflow for HIO differentiation using  $\alpha$ -Retinoic Acid.

# Protocol 2: Long-term Treatment of HIOs with $\alpha$ -Retinoic Acid to Improve Patterning and Growth

This protocol focuses on the continuous treatment of established HIOs to enhance their characteristics.[4][8]

#### Materials:

Established HIOs in Matrigel culture



- HIO culture medium (as described in Protocol 1)
- α-Retinoic acid (ATRA) stock solution (e.g., in DMSO)

### Procedure:

- Prepare Treatment Medium: Supplement the standard HIO culture medium with the desired concentration of α-Retinoic acid (e.g., 1-5 μM). A vehicle-only control (e.g., DMSO) should be run in parallel.
- Organoid Treatment: a. Aspirate the old medium from the HIO cultures. b. Add the α-Retinoic acid-containing medium to the organoids. c. Culture the organoids for an extended period (e.g., from day 7 to day 35 of culture).
- Medium Changes: Replace the medium every 2-3 days with freshly prepared α-Retinoic acid-containing medium.
- Analysis: At the end of the treatment period, organoids can be harvested for analysis, including:
  - Morphological assessment: Brightfield microscopy to assess size and budding.
  - Immunofluorescence staining: To analyze the expression and localization of epithelial (e.g., CDH1, CDX2) and mesenchymal markers.
  - RNA sequencing or qPCR: To quantify changes in gene expression for markers of differentiation, patterning (e.g., GATA4), and stem cells.

## Conclusion

The inclusion of  $\alpha$ -Retinoic acid in human intestinal organoid culture protocols is a valuable strategy for enhancing the robustness and physiological relevance of this in vitro model. It promotes efficient organoid generation, fosters epithelial growth and proper patterning, and directs cellular differentiation towards mature intestinal lineages. The protocols and data presented here provide a foundation for researchers to effectively utilize  $\alpha$ -Retinoic acid to improve their HIO culture systems for basic research and translational applications.



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